
2-Isopropyl-5-methyl-2-hexenal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isopropyl-5-methyl-2-hexenal is an organic compound with the molecular formula C₁₀H₁₈O. It is a volatile aroma constituent found in malted barley and roasted coffee beans .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropyl-5-methyl-2-hexenal can be synthesized using 3-methylbutyraldehyde as a raw material. The process involves the use of a solid alkali catalyst, such as alumina supported alkali metal hydroxide or alkali carbonate . This method avoids the use of alkaline aqueous solutions, reducing the treatment and discharge of alkaline wastewater. The solid alkali catalyst used in this process has high activity, leading to a higher yield of the desired product and simplifying the separation and purification steps .
Industrial Production Methods: In industrial settings, this compound is produced through the Maillard reaction between leucine and 3-methylbutanal . This reaction is commonly used in the food industry to create flavor compounds.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-5-methyl-2-hexenal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of halogens or other nucleophiles.
Major Products Formed:
Oxidation: The oxidation of this compound typically results in the formation of carboxylic acids or ketones.
Reduction: Reduction leads to the formation of alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Isopropyl-5-methyl-2-hexenal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: This compound is studied for its role in the Maillard reaction and its impact on the flavor profile of food products.
Medicine: Research is ongoing to explore its potential therapeutic properties and its role in drug development.
Industry: It is widely used in the food and fragrance industries due to its aromatic properties.
Mecanismo De Acción
The mechanism of action of 2-Isopropyl-5-methyl-2-hexenal involves its interaction with various molecular targets and pathways. In the Maillard reaction, it reacts with amino acids like leucine to form complex flavor compounds . This reaction involves the formation of Schiff bases and Amadori rearrangement products, which contribute to the compound’s aromatic properties.
Comparación Con Compuestos Similares
2-Hexenal: Another aldehyde with a similar structure but different substituents.
5-Methyl-2-propan-2-ylhex-2-enal: A structural isomer with similar properties.
Isodihydrolavandulyl aldehyde: Another name for 2-Isopropyl-5-methyl-2-hexenal.
Uniqueness: this compound is unique due to its specific aroma profile and its role in the Maillard reaction. Its ability to form complex flavor compounds makes it valuable in the food and fragrance industries .
Propiedades
Número CAS |
35158-25-9 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
(Z)-5-methyl-2-propan-2-ylhex-2-enal |
InChI |
InChI=1S/C10H18O/c1-8(2)5-6-10(7-11)9(3)4/h6-9H,5H2,1-4H3/b10-6+ |
Clave InChI |
IOLQAHFPDADCHJ-UXBLZVDNSA-N |
SMILES |
CC(C)CC=C(C=O)C(C)C |
SMILES isomérico |
CC(C)C/C=C(\C=O)/C(C)C |
SMILES canónico |
CC(C)CC=C(C=O)C(C)C |
Densidad |
0.840-0.846 |
Key on ui other cas no. |
35158-25-9 |
Descripción física |
Pale yellow liquid; powerful woody, herbaceous aroma |
Pictogramas |
Irritant |
Solubilidad |
Insoluble in water soluble (in ethanol) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 2-isopropyl-5-methyl-2-hexenal?
A1: this compound, also known as methylionone alpha, possesses the following characteristics:
- Spectroscopic Data:
Q2: How is this compound synthesized?
A: The primary method for synthesizing this compound involves the aldol condensation of isovaleraldehyde. [, ] This reaction is typically catalyzed by a base, with sodium hydroxide being a common choice. [, ] Research indicates that the yield of this compound can be optimized by adjusting factors such as:
- Catalyst type and concentration: Sodium hydroxide has proven effective, with an optimal dosage of 3.0% by weight relative to isovaleraldehyde. []
- Phase transfer catalyst (PTC) type and concentration: Tetrabutylammonium bromide is a suitable PTC, used at a concentration of 1.0% by weight relative to isovaleraldehyde. []
- Reaction time and temperature: A reaction time of 3 hours under reflux conditions is generally suitable. [, ]
Q3: What are the applications of this compound?
A: this compound is primarily utilized as a fragrance ingredient in various products. [] Its aroma profile contributes to the overall sensory experience of these products.
Q4: How does the aroma profile of this compound contribute to the flavor of certain beverages?
A: Research suggests that this compound, as an aldol condensation product of 3-methylbutanal, significantly contributes to the aroma profile of wort brewed with dark specialty malts. [] The compound's presence, alongside other Maillard reaction products, influences the overall sensory experience of these beverages.
Q5: Has the safety of this compound as a fragrance ingredient been assessed?
A: Yes, the Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound. [] While the specific details of the assessment are not provided in the abstract, this highlights the importance of evaluating the safety of fragrance ingredients.
Q6: Are there any analytical techniques used to identify and quantify this compound?
A6: Several analytical techniques have been employed to identify and quantify this compound in various matrices. These include:
- Headspace solid-phase microextraction combined with gas chromatography-mass spectrometry (HS-SPME-GC-MS): Utilized for characterizing volatile aroma compounds in crystal malt samples. []
- Stir bar sorptive extraction-thermal desorption/gas chromatography-mass spectrometry (SBSE-TDU/GC-MS): Used to analyze the volatile constituents of cocoa extract. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


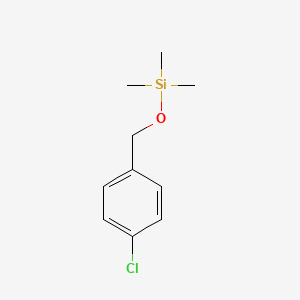
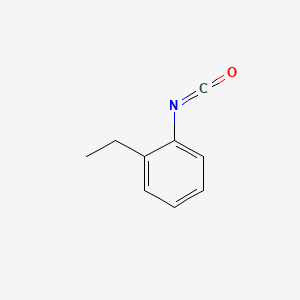
![2-Chloro-N-[2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B1583987.png)
![Methyl 2-[2-thiazolin-2-ylthio]acetate](/img/structure/B1583992.png)
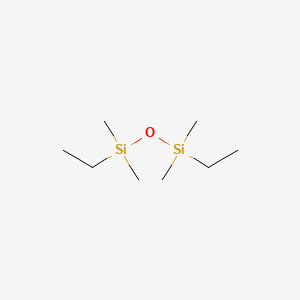
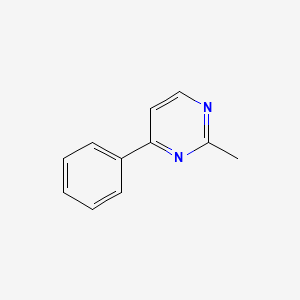
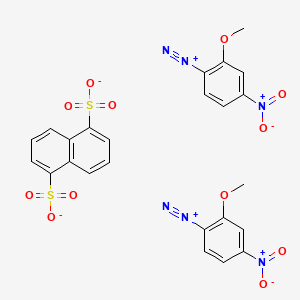
![Diphenyl[(phenylthio)phenyl]sulfonium hexafluorophosphate](/img/structure/B1583999.png)
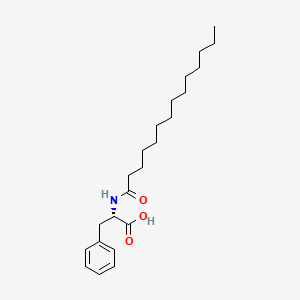
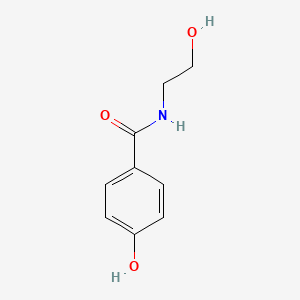
![2,7-Naphthalenedisulfonic acid, 3-[[4-(acetylamino)phenyl]azo]-4,5-dihydroxy-, disodium salt](/img/structure/B1584005.png)
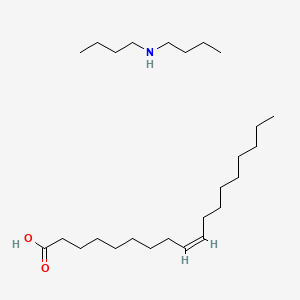
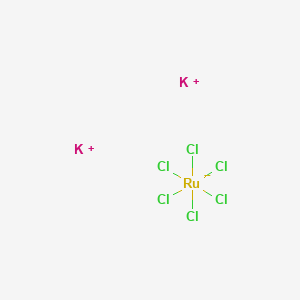
![4-Methylphenol;2-methylprop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B1584008.png)
